The synthesis of Hydroxy-PEG16-t-butyl ester typically involves the reaction of polyethylene glycol with tert-butyl chloroformate or similar reagents. The general method can be outlined as follows:
This method yields Hydroxy-PEG16-t-butyl ester with high purity and functional integrity .
The molecular structure of Hydroxy-PEG16-t-butyl ester can be represented as follows:
The structure consists of a linear polyethylene glycol chain with a hydroxyl group at one end and a tert-butyl ester group at the other. The presence of these functional groups allows for solubility in water and potential reactivity with various chemical entities for further derivatization .
Hydroxy-PEG16-t-butyl ester participates in several chemical reactions due to its functional groups:
The mechanism of action for Hydroxy-PEG16-t-butyl ester primarily revolves around its role as a linker in bioconjugation processes:
Hydroxy-PEG16-t-butyl ester exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in pharmaceuticals and biotechnology .
Hydroxy-PEG16-t-butyl ester has diverse applications primarily within scientific research and pharmaceutical development:
Hydroxy-PEG16-t-butyl ester is a heterobifunctional poly(ethylene glycol) (PEG) derivative with precisely defined molecular architecture. Its systematic IUPAC name, tert-butyl 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxahenpentacontan-51-oate, reflects its 16 repeating ethylene oxide units (–CH₂CH₂O–) flanked by a terminal hydroxyl group (–OH) and a tert-butyl-protected carboxyl group (–COOtBu) [2] [6]. This compound falls under the category of "discrete PEGs" (dPEG®), indicating monodispersity with a molecular weight of 851.03 g/mol (theoretical exact mass: 850.5137) and elemental composition C (55.04%), H (9.24%), O (35.72%) [2] [10]. Its structural specificity is encapsulated in canonical SMILES (O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO) and InChIKey (WXQNBVUETAEZHW-UHFFFAOYSA-N), enabling precise chemical tracking [2].
Table 1: Nomenclature and Identifiers of Hydroxy-PEG16-t-butyl Ester
Category | Identifier |
---|---|
Systematic Name | tert-butyl 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxahenpentacontan-51-oate |
CAS Number | 1186025-29-5 (commonly cited); 2592433-80-0 (alternate) [10] |
Synonyms | HO-PEG16-COOtBu, Hydroxy-PEG16-t-butyl ester, HO-PEG16-CH₂CH₂COOtBu |
Molecular Formula | C₃₉H₇₈O₁₉ |
Structural Keys | SMILES: O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO InChIKey: WXQNBVUETAEZHW-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 851.03 g/mol | [2] [10] |
Appearance | Solid powder | Hygroscopic; requires dry storage [6] |
Purity | >98% | Reagent grade [1] [10] |
Solubility | Soluble in DMSO, acetonitrile | Limited solubility in water [2] [6] |
Storage | -20°C, anhydrous | Long-term stability (>3 years) [2] |
The evolution of PEG-based linkers parallels advancements in bioconjugation chemistry. Early PEGylation (1970s) used simple methoxy-PEGs for protein modification but faced limitations in selectivity and polydispersity [3]. The 1990s saw heterobifunctional PEGs emerge, enabling sequential conjugation via orthogonal termini (e.g., amines/carboxyls). Hydroxy-PEG16-t-butyl ester represents a refinement integrating three innovations: (1) Length specificity: 16-unit PEGs balance solubility enhancement with minimal steric hindrance, optimized via structure-activity relationships [6]; (2) Protection strategies: The acid-labile t-butyl ester (–COOtBu) prevents unwanted crosslinking during synthesis, later deprotectable via trifluoroacetic acid (TFA) to expose –COOH for conjugation [6] [9]; and (3) Monodispersity: Unlike polydisperse PEGs, discrete PEGs (dPEG®) like Hydroxy-PEG16-t-butyl ester offer reproducible pharmacokinetics, critical for FDA-approved therapeutics [6] [9]. This design mitigates batch variability, a historical hurdle in PEGylated drug manufacturing.
Table 3: Evolution of PEG Linker Technology
Era | Innovation | Impact on Hydroxy-PEG16-t-butyl Ester Development |
---|---|---|
1970s | Protein PEGylation with mPEG-OH | Demonstrated PEG’s ability to extend drug half-life |
1990s | Heterobifunctional PEGs (e.g., HO-PEG-COOH) | Enabled multi-step bioconjugation; inspired protected termini |
2000s | Acid-labile protecting groups | Allowed stable storage and on-demand deprotection (–COOtBu → –COOH) [9] |
2010s | Monodisperse dPEG® technology | Achieved uniform MW and improved regulatory compliance [6] |
Hydroxy-PEG16-t-butyl ester addresses three critical challenges in therapeutic development:
Solubility Enhancement
The 16-ethylene oxide units create a hydrophilic shield around conjugated hydrophobic drugs (e.g., anticancer agents), increasing aqueous solubility. This is vital for bioavailability: for example, PEGylated taxanes show 10-fold higher solubility than native compounds [1] [7]. The PEG spacer’s length (∼88.5 Å) optimally balances solubility enhancement with minimal viscosity buildup in formulations [6].
Bioconjugation Versatility
Surface Engineering
Coating nanoparticles or medical devices (e.g., stents) with Hydroxy-PEG16-t-butyl ester-derived polymers creates antifouling surfaces. The PEG layer reduces protein adsorption by >90%, preventing thrombus formation and immune recognition [5] [7].
Table 4: Key Applications in Drug Delivery Systems
Application | Mechanism | Example Benefit |
---|---|---|
PROTAC Linkers | Spaces E3 ligase and target binder domains | Enforces targeted protein degradation [3] [4] |
Solubilization | Shields hydrophobic drugs via hydration shell | Enables IV administration of insoluble APIs |
Nanoparticle Stabilization | Prevents aggregation via steric repulsion | Extends blood circulation half-life [7] |
Antifouling Coatings | Forms hydrophilic barrier on devices | Reduces thrombosis in implants [5] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: